imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride
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Overview
Description
The compound “2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride” seems to be somewhat related . It’s a solid substance with an empirical formula of C8H20Cl2N2O and a molecular weight of 231.16 .
Synthesis Analysis
There are several methods for synthesizing compounds with piperidine structures . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of related compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the SMILES string for “2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride” is OCCN©C1CCNCC1.[H]Cl.[H]Cl .Chemical Reactions Analysis
The reactions involving piperidine structures can be complex and varied . For example, the synthesis of substituted imidazoles involves the formation of multiple bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can vary. For instance, “1-Methyl-4-(piperidin-4-yl)piperazine” is a solid at room temperature with a molecular weight of 183.3 .Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of compounds with piperidine structures is a topic of ongoing research, with recent advances in the regiocontrolled synthesis of substituted imidazoles . Future challenges include improving the functional group compatibility of the process and resultant substitution patterns around the ring .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride involves the reaction of piperidine with methyl isothiocyanate followed by reduction with sodium borohydride to form the intermediate, imino(methyl)(piperidin-4-yl)-lambda6-thiones. The thione intermediate is then oxidized with hydrogen peroxide to form the final product, imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride.", "Starting Materials": [ "Piperidine", "Methyl isothiocyanate", "Sodium borohydride", "Hydrogen peroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with methyl isothiocyanate in the presence of a solvent such as dichloromethane to form imino(methyl)(piperidin-4-yl)-lambda6-thiones.", "Step 2: The thione intermediate is reduced with sodium borohydride in a solvent such as ethanol to form the intermediate, imino(methyl)(piperidin-4-yl)-lambda6-thiols.", "Step 3: The thiol intermediate is oxidized with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the final product, imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride.", "Step 4: The product is isolated by filtration and washed with water to remove any impurities. The product is then dried and recrystallized from a suitable solvent such as ethanol to obtain pure imino(methyl)(piperidin-4-yl)-lambda6-sulfanone hydrochloride." ] } | |
CAS No. |
2639410-39-0 |
Molecular Formula |
C6H15ClN2OS |
Molecular Weight |
198.7 |
Purity |
95 |
Origin of Product |
United States |
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